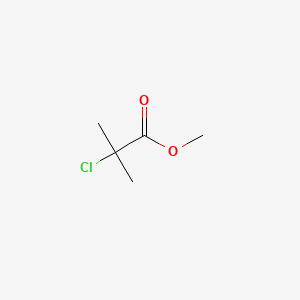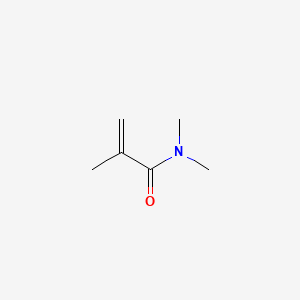![molecular formula C8H11NO B1266433 Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 95-17-0](/img/structure/B1266433.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Descripción general
Descripción
“Bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a chemical compound with the empirical formula C10H15NO2 . It is a solid substance . The SMILES string representation of this compound is O=C(NCCO)C1C@HC=C[C@H]2C1 .
Molecular Structure Analysis
The molecular structure of “Bicyclo[2.2.1]hept-5-ene-2-carboxamide” can be represented by the InChI string 1S/C10H15NO2/c12-4-3-11-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9,12H,3-6H2,(H,11,13) . This indicates the presence of a bicyclic heptene ring with a carboxamide functional group.Aplicaciones Científicas De Investigación
- Application : Researchers have improved the synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione by performing Swern oxidation on bicyclo[2.2.1]hept-5-ene-2,3-diol. This reaction provides a versatile route to α-diketones, which find use in organic synthesis .
- Application : Scientists have synthesized a series of 5-norbornene-2-carboxamide derivatives and evaluated their affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors. These ligands may have potential therapeutic applications related to serotonin signaling .
- Application : Endo-N-methyl-5-norbornene-2-carboxamide has been developed as a ligand for norbornene/palladium catalysis. Such ligands play a role in various catalytic transformations .
- Application : Alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2- and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates, derived from norbornene, were found to exhibit antimicrobial properties .
- Application : Optically active alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2- and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates were synthesized via asymmetric Diels-Alder reactions. These compounds may find applications in chiral catalysis .
Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione
Serotoninergic Ligands
Norbornene Ligands in Catalysis
Antimicrobial Activity
Chiral Monoesters
Scaffolds in Drug Discovery
Mecanismo De Acción
Target of Action
It has been found that norbornene derivatives have potential therapeutic applications in cancer treatment .
Mode of Action
Norbornene derivatives have been found to interact with cancer cells, suggesting a potential antitumoral efficacy .
Biochemical Pathways
Norbornene derivatives have been studied for their impact on cancer cells, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Norbornene derivatives have been associated with potential antitumoral effects .
Propiedades
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
CAS RN |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives interesting for targeting serotonin receptors?
A: Research suggests that specific structural features within Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives contribute to their affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The presence of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine ring are crucial for binding to the 5-HT1A receptor. [] By modifying the substituents on these structural elements, researchers aim to fine-tune the affinity and selectivity of these compounds for different serotonin receptor subtypes. This approach holds promise for developing new therapeutic agents with improved efficacy and fewer side effects.
Q2: How does the structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives influence their interaction with serotonin receptors?
A: Studies using molecular docking simulations provide insights into how these compounds interact with their target receptors. For example, docking studies of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives with the 5-HT1A receptor can reveal key interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the overall binding affinity. [] This information is valuable for understanding the structure-activity relationship (SAR) and guiding the design of novel compounds with improved potency and selectivity.
Q3: Beyond serotonin receptors, what other applications have been explored for Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives?
A: Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives have demonstrated potential in materials science. For instance, they can be employed as monomers in ring-opening metathesis polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of well-defined polymers with controlled molecular weight and architecture. These polymers can then be utilized to functionalize materials, enhancing their properties or enabling new functionalities.
Q4: Can you provide an example of how Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives are used in material functionalization?
A: One example involves utilizing Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives to functionalize monolithic media. By grafting polymers containing these derivatives onto the surface of porous monolithic supports, researchers have successfully immobilized metal catalysts like palladium and platinum. [] These immobilized catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture and reusability. In this specific application, the Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives play a crucial role in anchoring the catalytic metal nanoparticles within the pores of the support material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide](/img/structure/B1266354.png)


![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)








